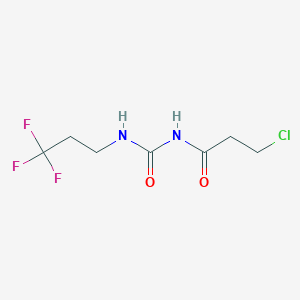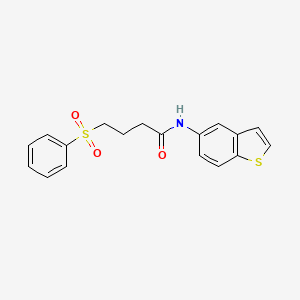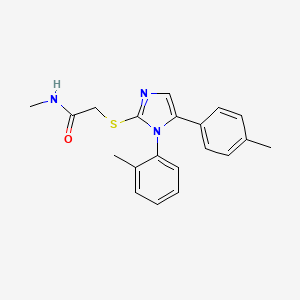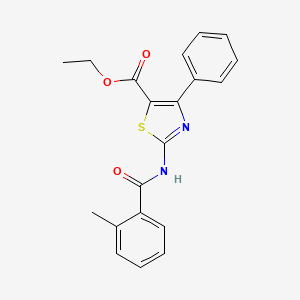
3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea is a synthetic organic compound that features both chlorinated and fluorinated alkyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropanoic acid and 3,3,3-trifluoropropylamine.
Formation of Intermediate: The 3-chloropropanoic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Urea Formation: The acyl chloride is then reacted with 3,3,3-trifluoropropylamine in the presence of a base such as triethylamine (Et3N) to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted ureas.
Hydrolysis: Formation of 3-chloropropanoic acid and 3,3,3-trifluoropropylamine.
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of corresponding alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)amine
- 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)thiourea
- 3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)carbamate
Uniqueness
3-(3-Chloropropanoyl)-1-(3,3,3-trifluoropropyl)urea is unique due to the presence of both chlorinated and fluorinated groups, which can impart distinct chemical and physical properties. These properties may include increased stability, lipophilicity, and potential biological activity compared to non-halogenated analogs.
Properties
IUPAC Name |
3-chloro-N-(3,3,3-trifluoropropylcarbamoyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3N2O2/c8-3-1-5(14)13-6(15)12-4-2-7(9,10)11/h1-4H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDDWKPOBGSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)NC(=O)NCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2858492.png)
![3-(4-chlorobenzyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2858493.png)
![2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2858494.png)
![2-(8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2858495.png)
![2-{[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2858499.png)
![N-[(4-chlorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2858503.png)
![3-Fluorosulfonyloxy-5-[methyl-(1-methylpyrazol-3-yl)carbamoyl]pyridine](/img/structure/B2858504.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2858507.png)
![1-(2,4-difluorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2858508.png)


![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)
